N-benzyl-2-diazo-3-oxobutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-diazo-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8(15)10(14-12)11(16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVRTCIVNVCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 2 Diazo 3 Oxobutanamide
Diazo Transfer Reactions to N-benzyl-3-oxobutanamide Precursors
Diazo transfer reactions represent a common and effective method for the synthesis of stabilized diazo compounds like N-benzyl-2-diazo-3-oxobutanamide. This approach involves the transfer of a diazo group from a sulfonyl azide (B81097) reagent to an active methylene (B1212753) compound, in this case, the N-benzyl-3-oxobutanamide precursor.
Tosyl Azide-Mediated Diazo Transfer: Reaction Conditions and Optimization Parameters
The use of tosyl azide is a well-established method for diazo transfer. The reaction is typically carried out in the presence of a base, which deprotonates the N-benzyl-3-oxobutanamide at the active methylene position to form a nucleophilic enolate. This enolate then attacks the electrophilic terminal nitrogen of tosyl azide.
Key reaction conditions and parameters that are often optimized include:
Solvent: Acetonitrile (B52724) and dichloromethane (B109758) are commonly used solvents, as they effectively solubilize the reactants.
Base: Triethylamine (B128534) is frequently employed as the base to facilitate the deprotonation of the precursor. The stoichiometry of the base is a critical parameter to control.
Temperature: The reaction is often conducted at room temperature (20–25°C) to minimize the potential decomposition of the diazo product.
Workup: Following the reaction, a standard workup procedure involves washing with aqueous sodium hydroxide (B78521) and brine to remove byproducts and unreacted reagents. Purification is typically achieved through silica (B1680970) gel chromatography.
| Parameter | Optimal Conditions | Impact on Reaction |
| Solvent | Acetonitrile or Dichloromethane | Enhances solubility of reactants. |
| Base | Triethylamine | Neutralizes the generated p-toluenesulfonamide. |
| Temperature | Room Temperature (20–25°C) | Minimizes decomposition of the diazo product. |
General In Situ Diazo Transfer Processes in Batch Mode
For reasons of safety and convenience, in situ generation of the sulfonyl azide, followed by immediate reaction with the active methylene compound, is a preferred strategy. In a general batch mode process, an arylsulfonyl chloride is reacted with sodium azide in a suitable solvent like acetonitrile to form the corresponding sulfonyl azide. rsc.org After a period of stirring to ensure complete formation of the azide, a solution of the N-benzyl-3-oxobutanamide precursor and a base is added to the reaction mixture. rsc.org This approach avoids the isolation of the potentially explosive sulfonyl azide.
Oxidation-Based Approaches to this compound Synthesis
An alternative synthetic route to this compound involves the oxidation of a corresponding hydrazone intermediate. This method circumvents the use of azide reagents.
Oxidation of Hydrazone Intermediates Using Oxidizing Agents (e.g., Iodosylbenzene)
The oxidation of the free hydrazone of N-benzyl-3-oxobutanamide can be accomplished using various oxidizing agents. Iodosylbenzene has been reported as an effective oxidant for this transformation. Other oxidizing agents used for the conversion of hydrazones to diazo compounds include mercuric oxide, manganese dioxide, and lead tetraacetate. google.com The reaction proceeds via the dehydrogenation of the hydrazone to yield the diazo compound. nih.gov
Solvent and Base Influence in Oxidation Reactions
The choice of solvent and base plays a significant role in the success of the oxidation reaction. Dichloromethane is a commonly employed solvent for these transformations. A base, such as triethylamine, is often included to facilitate the oxidation process. The base can help to neutralize any acidic byproducts and may also play a role in the mechanism of the oxidation. The reaction is typically exothermic and may require temperature control. google.com
| Parameter | Influence on Reaction |
| Solvent | Dichloromethane is a common choice, providing good solubility for the reactants. |
| Base | Triethylamine is often used to facilitate the oxidation process. |
Comparative Analysis of this compound Synthesis Routes
Both diazo transfer and hydrazone oxidation offer viable pathways to this compound.
Diazo Transfer: This method is widely used and generally provides good yields for stabilized diazo compounds. The primary drawback is the potential hazard associated with the use of sulfonyl azides, which can be explosive. However, in situ generation techniques can mitigate this risk. rsc.orgorgsyn.org The purification of the product often requires chromatography to remove the sulfonyl amide byproduct.
Hydrazone Oxidation: This route avoids the use of potentially hazardous azides. A variety of oxidizing agents can be employed, offering flexibility. However, some of these oxidants, like mercuric oxide, are toxic. The synthesis requires the additional step of preparing the hydrazone precursor. The reaction conditions, particularly temperature, may need careful control due to the exothermic nature of the oxidation. google.com
The choice between these synthetic routes will often depend on factors such as the scale of the reaction, available reagents, and safety considerations in the laboratory.
Efficiency and Selectivity Considerations in Preparation
The predominant and most effective method for synthesizing this compound is the diazo transfer reaction. whiterose.ac.uk This reaction involves the treatment of a precursor molecule, N-benzyl-3-oxobutanamide, with a diazo transfer agent in the presence of a base.
Reaction Scheme:
The general reaction proceeds by deprotonating the β-keto amide at the α-carbon, followed by an attack on the azide, and subsequent elimination to form the diazo compound.
Precursor: N-benzyl-3-oxobutanamide
Diazo Transfer Agent: Typically a sulfonyl azide, such as tosyl azide (TsN₃) or 4-acetamidobenzenesulfonyl azide (p-ABSA). whiterose.ac.uk
Base: An organic base like triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU) is used to facilitate the reaction. whiterose.ac.uk
Efficiency:
The efficiency of diazo transfer reactions for producing α-diazo β-keto amides is generally high. While specific yield data for this compound is not extensively published, studies on analogous compounds provide strong evidence of the method's effectiveness. For instance, the synthesis of a range of structurally diverse α-diazo β-keto amides using p-ABSA and triethylamine resulted in good to excellent yields, often performed as a "telescoped" procedure following the initial formation of the β-keto amide precursor. whiterose.ac.uk Similarly, the synthesis of various α-diazo-β-keto esters via diazo transfer reports yields ranging from 81% to 96%. mdpi.com This suggests that the preparation of this compound can be expected to proceed with high efficiency.
Selectivity:
The diazo transfer reaction exhibits a high degree of regioselectivity . The protons on the α-carbon (the CH₂ group situated between the ketone and amide carbonyls) of N-benzyl-3-oxobutanamide are significantly more acidic than any other protons in the molecule. The base selectively removes a proton from this position to generate a reactive enolate intermediate. This enolate then selectively attacks the terminal nitrogen of the sulfonyl azide, leading exclusively to the formation of the desired α-diazo product, this compound. whiterose.ac.ukresearchgate.net Under optimized conditions, side reactions are minimal, ensuring a clean transformation to the target compound.
Atom Economy and Practical Scalability for Laboratory Synthesis
While efficient in terms of chemical yield, the synthesis of this compound via diazo transfer presents challenges related to atom economy and safety, which are critical for scalability. primescholars.comwordpress.com
Atom Economy:
Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com The calculation is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound using N-benzyl-3-oxobutanamide and 4-acetamidobenzenesulfonyl azide (p-ABSA), the reaction is:
C₁₁H₁₃NO₂ + C₈H₈N₄O₃S → C₁₁H₁₁N₃O₂ + C₈H₁₀N₂O₃S (N-benzyl-3-oxobutanamide + p-ABSA → this compound + 4-acetamidobenzenesulfonamide)
The atom economy for this reaction is significantly less than 100% because a large portion of the diazo transfer agent (the 4-acetamidobenzenesulfonamide (B121751) group) becomes a byproduct and is not incorporated into the final product.
Interactive Data Table: Atom Economy Calculation
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| N-benzyl-3-oxobutanamide | C₁₁H₁₃NO₂ | 191.23 | Reactant |
| 4-acetamidobenzenesulfonyl azide (p-ABSA) | C₈H₈N₄O₃S | 240.24 | Reactant |
| This compound | C₁₁H₁₁N₃O₂ | 217.23 | Product |
| Sum of Reactant MW | 431.47 | ||
| % Atom Economy | 50.35% |
Note: This calculation demonstrates that even with a high chemical yield, approximately half of the atomic mass of the reactants is converted into waste byproduct.
Practical Scalability for Laboratory Synthesis:
Scaling up the synthesis of this compound requires careful consideration of several practical factors:
Safety and Hazards: Diazo compounds are high-energy molecules and can be thermally unstable and potentially explosive. acs.org Likewise, sulfonyl azide reagents like tosyl azide are known to be hazardous. acs.org The use of safer alternatives like p-ABSA is advantageous for laboratory safety. whiterose.ac.uk When scaling up, reactions should be conducted with appropriate safety measures, such as behind a blast shield, and with careful temperature control to prevent uncontrolled decomposition. acs.org
Purification and Work-up: The choice of reagents can significantly impact the ease of purification. A key advantage of using p-ABSA is that the resulting byproduct, 4-acetamidobenzenesulfonamide, is a solid that often precipitates from the reaction mixture. whiterose.ac.uk This simplifies the work-up process, as the byproduct can be removed by simple filtration, which is a scalable and efficient purification step for laboratory preparations.
Reactive Intermediates and Mechanistic Pathways of N Benzyl 2 Diazo 3 Oxobutanamide
Carbene Generation from the Diazo Group of N-benzyl-2-diazo-3-oxobutanamide
The cornerstone of the reactivity of this compound is the generation of a carbene intermediate through the expulsion of molecular nitrogen from the diazo group. This transformation can be initiated thermally, photochemically, or, most commonly, through catalysis by transition metals.
Transition-Metal Catalysis in Carbene Formation (e.g., Rh(II) complexes)
Transition-metal complexes, particularly those of rhodium(II), are highly effective catalysts for the decomposition of diazo compounds to form metal-carbene intermediates, or carbenoids. The catalytic cycle is initiated by the coordination of the diazo compound to the rhodium(II) center. This is followed by the extrusion of dinitrogen, a thermodynamically favorable process, to generate a rhodium-carbene complex.
In a study of a closely related analog, N-benzyl-2-diazo-N-isopropyl-3-oxobutanamide, the use of di-rhodium(II) complexes was shown to facilitate the formation of a rhodium-diazoacetamide carbene complex. This intermediate is central to subsequent intramolecular reactions. The choice of ligands on the rhodium(II) catalyst can modulate the reactivity and selectivity of the carbene transfer reactions.
Nitrogen Extrusion and Formation of Carbene Species
The extrusion of nitrogen from the diazo group is a critical step in the formation of the carbene. This process involves the cleavage of the C-N bond of the diazo moiety. In the presence of a transition metal catalyst like a Rh(II) complex, this process is significantly facilitated. The catalytic cycle involves the following key steps:
Coordination: The diazo compound coordinates to the vacant axial site of the Rh(II) catalyst.
Nitrogen Extrusion: The Rh(II) center facilitates the cleavage of the C-N bond, leading to the release of a stable dinitrogen molecule (N₂).
Carbene Formation: This results in the formation of a metal-carbene species, which is a highly reactive intermediate.
A plausible mechanism for the rhodium-catalyzed intramolecular reactions of a diazoacetamide (B1201003) derivative, which is analogous to this compound, proposes a four-step catalytic cycle. This cycle begins with the formation of the rhodium-carbene complex through nitrogen extrusion, followed by isomerization of this complex and subsequent product formation with regeneration of the catalyst ucla.edu.
Ylide Formation and Subsequent Transformations
The carbene intermediate generated from this compound can react with Lewis bases to form ylides. The presence of heteroatoms with lone pairs of electrons, such as oxygen, in proximity to the carbene can lead to the formation of oxonium ylides.
Oxonium Ylide Generation via Carbene-Carbonyl Interactions
Intramolecularly, the carbene generated at the α-position can interact with the oxygen atom of the adjacent carbonyl group of the butanamide backbone. This interaction leads to the formation of a cyclic carbonyl ylide. While direct studies on this compound are limited, research on similar α-diazo-β-ketoesters has shown that Rh(II)-catalyzed decomposition readily forms cyclic carbonyl ylides. These ylides are transient species and can be trapped through various cycloaddition reactions beilstein-journals.org.
The formation of an oxonium ylide can also occur intermolecularly if the reaction is carried out in a solvent with oxygen-containing molecules, such as ethers. The carbene can react with the oxygen atom of the solvent to form an oxonium ylide, which can then undergo further rearrangements.
Participation in Aldol-like Cyclizations
Once formed, ylide intermediates can undergo a variety of transformations. Carbonyl ylides, for instance, are 1,3-dipoles and can participate in [3+2] cycloaddition reactions with suitable dipolarophiles. In the absence of an external trapping agent, they may undergo intramolecular rearrangements or dimerize beilstein-journals.org.
While specific examples of aldol-like cyclizations involving ylides derived from this compound are not extensively documented, the general reactivity pattern of related intermediates suggests this as a plausible pathway. The enolate character of the ylide can facilitate reactions resembling aldol additions, leading to the formation of new carbon-carbon bonds and cyclic structures.
Electrophilic Ketene (B1206846) Generation from this compound Analogues
An alternative reaction pathway for α-diazocarbonyl compounds is the Wolff rearrangement, which leads to the formation of a ketene. This rearrangement can be induced thermally, photochemically, or through metal catalysis.
The Wolff rearrangement involves the 1,2-migration of a substituent from the carbonyl carbon to the carbene carbon, concurrent with the loss of dinitrogen. This concerted process avoids the formation of a free carbene and directly yields a ketene intermediate. The ketene is a highly electrophilic species and will readily react with nucleophiles present in the reaction mixture.
For analogs of this compound, the Wolff rearrangement would involve the migration of either the N-benzylamido group or the methyl group. The migratory aptitude of these groups will influence the outcome of the reaction. The resulting ketene can then be trapped by nucleophiles such as water, alcohols, or amines to yield carboxylic acid derivatives. Studies on diazo ketones derived from N-tosyl-protected amino acids have shown that the Wolff rearrangement is a predominant pathway, leading to the formation of γ-amino esters when the reaction is carried out in methanol pku.edu.cn. This highlights a potential reactive pathway for this compound under similar conditions.
Formation and Reactivity of Alkoxycarbonylketenes
The formation of a ketene intermediate from this compound is primarily achieved through the Wolff rearrangement. nih.govwikipedia.org This reaction involves the conversion of the α-diazocarbonyl compound into a ketene with the loss of dinitrogen gas. wikipedia.org The rearrangement can be initiated by thermolysis, photolysis, or transition metal catalysis. nih.govorganic-chemistry.org The resulting ketene, specifically an N-acylamino-substituted ketene, is a highly electrophilic species due to the characteristic 'heteroallenic' bond structure, which places a significant positive charge on the central carbon atom. ed.ac.uk
The general structure of the ketene generated from the Wolff rearrangement of this compound is a 1-(N-benzylacetamido)-1-propen-1-one. The reactivity of this alkoxycarbonylketene is dictated by the electrophilicity of the central carbonyl carbon. It readily reacts with a variety of nucleophiles and can participate in several types of cycloaddition reactions. nih.govwikipedia.org
The presence of the N-benzylacetamido group can influence the reactivity of the ketene. An electron-withdrawing acyl group on the nitrogen atom can enhance the electrophilicity of the ketene, making it more susceptible to nucleophilic attack. nih.gov
Table 1: Potential Reactions of the Ketene Intermediate Derived from this compound
| Reaction Type | Reactant | Product |
| Nucleophilic Addition | Water | β-keto carboxylic acid |
| Nucleophilic Addition | Alcohols | β-keto ester |
| Nucleophilic Addition | Amines | β-keto amide |
| [2+2] Cycloaddition | Imines | β-lactam |
| [2+2] Cycloaddition | Alkenes | Cyclobutanone |
| [4+2] Cycloaddition | Dienes | Dihydropyranone |
This table presents potential reactions based on the general reactivity of ketenes.
Mechanistic Insights into Ketene-Induced Reactions
The mechanistic pathways of reactions involving the ketene intermediate from this compound are diverse and depend on the reacting partner.
The Wolff rearrangement itself can proceed through either a concerted mechanism, where the loss of nitrogen and the 1,2-rearrangement of the benzylacetamido group occur simultaneously, or a stepwise pathway involving a carbene intermediate. organic-chemistry.org The specific conditions of the reaction, such as the use of thermal, photochemical, or metal-catalyzed methods, can influence which pathway is favored. organic-chemistry.org
Once the ketene is formed, its subsequent reactions follow distinct mechanistic routes:
Nucleophilic Addition: The reaction with nucleophiles such as water, alcohols, or amines proceeds via the attack of the nucleophile on the electrophilic central carbon of the ketene. This leads to the formation of a zwitterionic enolate intermediate, which then tautomerizes to the final β-keto carboxylic acid derivative. nih.gov
[2+2] Cycloaddition: The reaction of the ketene with imines to form β-lactams, known as the Staudinger cycloaddition, is a crucial pathway in organic synthesis. ed.ac.uk This reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. rug.nl Similarly, [2+2] cycloadditions with alkenes to form cyclobutanones are also possible. wikipedia.org The stereochemistry of the resulting four-membered ring can often be controlled. wikipedia.org
[4+2] Cycloaddition: Ketenes can also act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes. These reactions typically proceed through a concerted mechanism, though highly asynchronous pathways are also possible. nih.gov
The specific substituents on the ketene and the reacting partner, as well as the reaction conditions, play a crucial role in determining the regioselectivity and stereoselectivity of these cycloaddition reactions.
Table 2: Mechanistic Features of Ketene-Induced Reactions
| Reaction Type | Key Intermediate(s) | Mechanistic Nature |
| Wolff Rearrangement | Carbene (stepwise) or concerted transition state | Concerted or Stepwise |
| Nucleophilic Addition | Zwitterionic enolate | Stepwise |
| [2+2] Cycloaddition (e.g., with imines) | Zwitterionic intermediate | Stepwise |
| [4+2] Cycloaddition | Concerted transition state | Concerted |
This table summarizes the generally accepted mechanistic features of the discussed reactions.
Transformations and Synthetic Applications of N Benzyl 2 Diazo 3 Oxobutanamide
Carbene-Mediated Transformations
The decomposition of N-benzyl-2-diazo-3-oxobutanamide, typically catalyzed by transition metals like rhodium(II) complexes, results in the extrusion of dinitrogen gas (N₂) and the formation of a transient metal-carbene species. This electrophilic intermediate is the key to a variety of powerful bond-forming reactions, including cyclopropanations and insertions into carbon-hydrogen or heteroatom-hydrogen bonds.
The reaction of the carbene generated from this compound with alkenes and other unsaturated systems is a fundamental method for the synthesis of cyclopropane (B1198618) rings. In this transformation, the carbene adds across the double bond of the substrate in a concerted fashion. Rhodium(II) catalysts, such as rhodium(II) acetate (B1210297), are commonly employed to facilitate this process, ensuring high efficiency and control. The resulting cyclopropanes are valuable building blocks in organic synthesis, bearing the functional handles derived from the initial diazo compound.
Table 1: Rhodium-Catalyzed Cyclopropanation
| Reactants | Catalyst | Product Type | Ref |
| This compound, Alkene (e.g., Styrene) | Rhodium(II) Acetate | Substituted Cyclopropane |
A hallmark of the reactivity of carbenes derived from this compound is their ability to insert into unactivated carbon-hydrogen (C–H) bonds. This reaction represents a highly atom-economical method for C–C bond formation, converting simple alkanes and aromatic systems into more complex, functionalized molecules.
Intramolecular C–H insertion reactions are particularly powerful, enabling the construction of carbocyclic and heterocyclic ring systems. uregina.ca For instance, studies on related N-substituted diazoacetamides have shown that rhodium(II) catalysts can promote intramolecular C–H insertion to form β-lactams and γ-lactams with high degrees of chemo- and enantioselectivity. researchgate.net The regioselectivity of the insertion is influenced by the structure of the diazo substrate and the choice of chiral rhodium catalyst. researchgate.net
In aromatic systems, the carbene can undergo a formal 1,5-C–H insertion into an N-aryl group, leading to the formation of indolinone derivatives. nih.govresearchgate.net Research on similar diazo-2-sulfamoylacetamides has demonstrated that the electronic properties of the aryl group can control the chemoselectivity of these competitive intramolecular reactions. nih.govresearchgate.net
Table 2: C–H Insertion Reaction Examples
| Substrate Type | Catalyst System | Reaction Type | Product Class | Ref |
| This compound & Alkane | Rhodium(II) Complex | Intermolecular C-H Insertion | Functionalized Alkane | |
| N-Arylalkyl Diazoacetamide (B1201003) | Chiral Rhodium(II) | Intramolecular C-H Insertion | Lactams (e.g., β, γ) | uregina.caresearchgate.net |
| N-Phenyl Diazoacetamide Moiety | Rhodium(II) Complex | Intramolecular Aromatic C-H Insertion | Indolin-2-one Derivatives | nih.govresearchgate.net |
The electrophilic carbene generated from this compound readily reacts with molecules containing heteroatom-hydrogen bonds. This insertion reaction provides a direct method for forming carbon-heteroatom bonds. While reactions with O-H, S-H, and Si-H bonds are well-established for carbenoids, N–H insertion is particularly significant for the synthesis of amines and their derivatives.
Recent advancements have demonstrated that silver-based catalysts can effectively mediate the N–H insertion of carbenes into aqueous ammonia (B1221849) (NH₃·H₂O). nih.gov This method allows for the direct conversion of a simple inorganic nitrogen source into valuable primary amines. nih.gov The reaction proceeds with high chemoselectivity, favoring N–H insertion over competing O–H insertion into water, even with substrates containing various functional groups like halogens, esters, and olefins. nih.gov
Table 3: Silver-Catalyzed N–H Insertion
| Diazo Source | Reagent | Catalyst System | Product Type | Ref |
| Diazo Compound (e.g., from this compound) | Aqueous Ammonia (NH₃·H₂O) | Tpᴮʳ³Ag | Primary Amine | nih.gov |
Cycloaddition Reactions
Beyond carbene generation, the diazo group in this compound can act as a 1,3-dipole, participating directly in cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. frontiersin.org
The 1,3-dipolar cycloaddition between a diazo compound and an alkyne is a cornerstone reaction for synthesizing 1,2,3-triazoles. beilstein-journals.orgthieme-connect.de When this compound reacts with alkynes, it can lead to the formation of highly substituted triazole rings. While the uncatalyzed Huisgen cycloaddition often yields a mixture of regioisomers, the use of a copper(I) catalyst (in the Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC) directs the reaction to selectively produce the 1,4-disubstituted triazole isomer. thieme-connect.de More broadly, copper-catalyzed [3+2] cycloaddition reactions involving diazo compounds and secondary amines can also be used to prepare N1-substituted-1,2,3-triazoles, using oxygen as a green oxidant. frontiersin.org These triazole systems are prevalent in medicinal chemistry and materials science. thieme-connect.de
Table 4: [3+2] Cycloaddition for Triazole Synthesis
| 1,3-Dipole Source | Dipolarophile | Catalyst / Conditions | Product Type | Ref |
| This compound | Terminal Alkyne | Copper(I) | 1,4,5-Trisubstituted 1,2,3-Triazole | beilstein-journals.org |
| Diazo Compound | Secondary Amine | Copper / O₂ | N1-Substituted 1,2,3-Triazoles | frontiersin.org |
This compound can also participate in other intermolecular and intramolecular cycloaddition reactions. In intramolecular variants, a tether connects the diazo functional group to another reactive moiety, such as an alkene. The success and outcome of such intramolecular cycloadditions are highly dependent on the nature and length of this tether. sandiego.edu Studies on related systems have shown that three-atom tethers containing a heteroatom often facilitate the desired intramolecular cycloaddition, whereas purely carbon-based tethers or longer chains may favor competing intermolecular dimerization. sandiego.edu
These cycloadditions are not limited to alkene partners. The reaction of diazo compounds with arynes, for example, serves as a method to synthesize indazole derivatives through a [3+2] cycloaddition pathway. nih.gov The versatility of cycloaddition reactions makes this compound a valuable precursor for a wide array of complex cyclic and heterocyclic structures.
Table 5: Overview of Cycloaddition Reactions
| Reaction Type | Reactive Partners | Key Factors | Product Class | Ref |
| Intramolecular Cycloaddition | Diazo and tethered olefin | Tether length and composition (heteroatoms) | Fused/Bridged Cyclic Systems | sandiego.edu |
| Intermolecular Cycloaddition | Diazo compound and aryne | N/A | Indazoles | nih.gov |
Nucleophilic Substitution Reactions Involving the Diazo Group
The diazo group in this compound is a versatile functional group that can participate in nucleophilic substitution reactions. Although direct nucleophilic displacement of the diazo group is not the most common transformation, the carbon atom to which it is attached is susceptible to nucleophilic attack, particularly after protonation of the diazo group or its conversion to a better leaving group.
Under acidic conditions, the diazo group can be protonated to form a diazonium ion. This species is an excellent leaving group (N₂), and its departure generates a carbocation at the α-position. This carbocation can then be trapped by a variety of nucleophiles. However, a more common pathway for substitution at the α-position of diazo carbonyl compounds involves the initial formation of an α-halo ketone. For instance, reaction with a hydrohalic acid (HX) can lead to the formation of an α-halo-β-ketoamide. This intermediate is then primed for classical SN2 reactions with a wide range of nucleophiles, displacing the halide to introduce new functional groups.
While specific studies detailing a broad range of nucleophilic substitution reactions on this compound are not extensively documented, the general reactivity of α-diazo-β-dicarbonyl compounds suggests its potential in this area. The presence of the electron-withdrawing acetyl and N-benzylamido groups enhances the electrophilicity of the α-carbon, making it a suitable substrate for such transformations.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. This compound has proven to be a valuable component in such reactions.
Rhodium-Catalyzed Three-Component Reactions with 1,3-Diones and Amides
This compound can participate in rhodium(II)-catalyzed three-component reactions with 1,3-diones and N,N-dimethylformamide (DMF). nih.gov This transformation leads to the formation of highly substituted α,α,α-trisubstituted esters.
The proposed mechanism commences with the rhodium(II)-catalyzed decomposition of this compound to generate a rhodium-carbene intermediate. This reactive species then interacts with the enolate form of the 1,3-dione to produce an oxonium ylide. Subsequent nucleophilic attack by DMF on this ylide, followed by a retro-Baylis–Hillman type rearrangement, ultimately furnishes the trisubstituted ester product. This reaction showcases a sophisticated cascade process where the diazo compound serves as a linchpin for constructing sterically congested carbon centers. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref |
| This compound | 1,3-Dione | DMF | Rhodium(II) acetate | α,α,α-Trisubstituted ester |
Copper-Catalyzed Coupling Reactions for Diverse Molecular Scaffolds
Copper catalysis has emerged as a powerful tool for the construction of a wide array of molecular scaffolds, and diazo compounds are often employed as versatile coupling partners. While specific examples detailing the use of this compound in copper-catalyzed coupling reactions for the synthesis of diverse molecular scaffolds are emerging, the reactivity of analogous systems suggests significant potential.
For instance, copper catalysts are known to facilitate the coupling of diazo compounds with various nucleophiles and unsaturated systems. nih.govbeilstein-journals.org Copper-catalyzed reactions of diazo compounds can lead to the formation of C-C, C-N, C-O, and C-S bonds. Given the structure of this compound, it is conceivable that it could participate in copper-catalyzed reactions such as:
C-H Functionalization: Copper-carbene intermediates generated from the diazo compound could undergo C-H insertion reactions with suitable substrates, leading to the benzylation of various scaffolds. researchgate.netnih.gov
Cycloadditions: Copper-catalyzed [3+2] cycloadditions with alkynes or nitriles could provide access to triazole or oxazole-containing heterocycles.
Cross-Coupling with Boronic Acids: Coupling with aryl or vinyl boronic acids could lead to the formation of α-aryl or α-vinyl-β-ketoamides.
These potential applications highlight the untapped utility of this compound in copper-catalyzed transformations for generating molecular diversity.
Ring Expansion and Rearrangement Reactions
The generation of reactive intermediates from this compound, such as carbenes and ketenes, opens up avenues for fascinating ring expansion and rearrangement reactions.
Synthesis of Oxazoline (B21484) Derivatives via Ring Expansion of Aziridines
Oxazoline moieties are important structural motifs in many biologically active compounds and are widely used as chiral ligands in asymmetric catalysis. mdpi.comnih.govresearchgate.netresearchgate.net A powerful method for the synthesis of oxazolines involves the reaction of diazo compounds with aziridines. While a direct example with this compound is not explicitly detailed in the provided search results, a closely related analogue, 2-diazo-N,N-dimethyl-3-oxobutanamide, has been shown to react with 2-arylaziridines to afford 2-(oxazolin-2-yl)propanamides in good yields. wikipedia.orgorganic-chemistry.org
This reaction is believed to proceed through the thermal or photochemically induced generation of a ketene (B1206846) intermediate from the diazo compound via a Wolff rearrangement. The ketene then undergoes an electrophilic attack by the aziridine, leading to a ring-expansion process that furnishes the oxazoline ring system. wikipedia.orgorganic-chemistry.org This catalyst-free method is attractive for its efficiency and atom economy.
| Diazo Compound Analogue | Aziridine | Product | Yield | Ref |
| 2-diazo-N,N-dimethyl-3-oxobutanamide | 2-Naphthylaziridine | 2-(5-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)-N,N-dimethylpropanamide | 70% |
Given the structural similarity, it is highly probable that this compound would undergo an analogous transformation to provide N-benzyl-2-(oxazolin-2-yl)propanamides.
Rearrangement Pathways in Carbene Chemistry
The decomposition of this compound, typically promoted by transition metals or photolysis, generates a reactive carbene intermediate. These carbenes can undergo a variety of rearrangement reactions, with the Wolff rearrangement being one of the most prominent. wikipedia.orgorganic-chemistry.org
The Wolff rearrangement involves the 1,2-migration of a substituent to the carbene center, concertedly with the expulsion of dinitrogen, to form a ketene intermediate. wikipedia.orgorganic-chemistry.orgcaltech.edu In the case of this compound, the migrating group can be either the acetyl group or the N-benzylamido group. The migratory aptitude of these groups will influence the structure of the resulting ketene and subsequent products upon trapping with nucleophiles. Generally, alkyl and aryl groups have a higher migratory aptitude than amino groups in such rearrangements. caltech.edu
The ketene intermediate formed from the Wolff rearrangement is a versatile synthetic handle. It can be trapped by various nucleophiles such as water, alcohols, and amines to yield carboxylic acid derivatives. wikipedia.org This rearrangement provides a powerful method for carbon-chain homologation and the synthesis of complex acyclic and cyclic systems. The study of such rearrangement pathways is crucial for understanding and harnessing the full synthetic potential of this compound. pku.edu.cn
Utilization in Complex Organic Molecule Construction
This compound is a versatile reagent in synthetic organic chemistry, primarily valued for its ability to generate reactive carbene intermediates under metal catalysis. This reactivity allows for the construction of intricate molecular architectures, making it a key building block in the synthesis of complex organic molecules. Its utility stems from the predictable yet tunable reactivity of the diazo group, which, upon extrusion of nitrogen gas, engages in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov
Building Blocks for Advanced Carbon Frameworks
The core value of this compound in synthesis lies in its function as a precursor to a rhodium(II) enolcarbene. This transient species is a powerful intermediate for forging advanced carbon frameworks that are otherwise challenging to access. A prominent application is in catalyst-mediated annulation reactions, where multiple bonds and stereocenters are formed in a single, highly controlled operation.
Research has demonstrated that related N-substituted enoldiazoacetamides can undergo dirhodium(II)-catalyzed annulation with α-diazoketones to produce complex polycyclic systems. nih.gov In these transformations, the enoldiazoacetamide serves as a three-carbon (C3) synthon. The reaction proceeds through the formation of a donor-acceptor cyclopropene, which then undergoes a subsequent [3+2]-cycloaddition with a carbonyl ylide generated from the second diazo compound. nih.gov This cascade process, driven by a single catalyst, efficiently constructs densely functionalized, bridged, and fused ring systems with exceptional selectivity. nih.gov
The N-benzyl group in this compound plays a crucial role in modulating the reactivity and solubility of the molecule while remaining integral to the final structure. The intramolecular C-H insertion reactions of α-diazo-acetamides, catalyzed by rhodium(II) complexes, are a powerful method for creating five-membered lactam rings, a common core in many biologically active compounds. chemrxiv.org By carefully selecting the catalyst and reaction conditions, the carbene generated from the diazo compound can be directed to insert into a specific C-H bond, leading to the formation of a new ring system. For instance, the insertion into a benzylic C-H bond would yield a substituted isoquinolinone framework.
The table below summarizes representative transformations where enoldiazoacetamides, structural analogs of this compound, are used to construct complex carbocyclic and heterocyclic frameworks.
| Enoldiazoacetamide Reactant (1) | α-Diazoketone Reactant (2) | Catalyst | Product (Structure) | Yield (%) | Ref. |
| N-(4-methoxyphenyl) enoldiazoacetamide | 2-diazo-1-phenylethan-1-one | Rh₂(pfb)₄ | Fused benzoxa[3.2.1]octane derivative | 90 | nih.gov |
| N-(4-bromophenyl) enoldiazoacetamide | 2-diazo-1-(4-bromophenyl)ethan-1-one | Rh₂(pfb)₄ | Fused benzoxa[3.2.1]octane derivative | 93 | nih.gov |
| N-methyl-N-phenyl enoldiazoacetamide | 2-diazo-1-phenylethan-1-one | Rh₂(pfb)₄ | Fused benzoxa[3.2.1]octane derivative | 89 | nih.gov |
| N-benzyl enoldiazoacetamide | 2-diazo-1-(4-chlorophenyl)ethan-1-one | Rh₂(pfb)₄ | Fused benzoxa[3.2.1]octane derivative | 85 | nih.gov |
Table 1: Examples of Dirhodium(II)-Catalyzed Annulations to Form Advanced Carbon Frameworks. Note: Rh₂(pfb)₄ stands for dirhodium(II) tetrakis(perfluorobutyrate).
Scaffold Diversity and Structural Complexity in Target Synthesis
A key advantage of using this compound and related diazo compounds is the ability to generate significant scaffold diversity from a common precursor. nih.gov The outcome of the reaction is highly dependent on the choice of metal catalyst, ligands, and the reacting partner, allowing chemists to steer the transformation toward different structural motifs. This modularity is essential in fields like medicinal chemistry, where access to a wide range of structurally diverse molecules is necessary for exploring structure-activity relationships.
For example, while rhodium(II) catalysts are highly effective for C-H insertion and cycloaddition reactions, other transition metals like copper can also be employed, sometimes favoring different reaction pathways or stereochemical outcomes. nih.gov The reaction of a metal carbene can be intermolecular, as seen in the annulation with α-diazoketones, or intramolecular. An intramolecular reaction, such as a C-H insertion, transforms the linear diazoamide into a cyclic lactam. The specific C-H bond that undergoes insertion can often be controlled by the catalyst's steric and electronic properties, enabling the selective formation of different ring sizes or isomers. chemrxiv.org
Catalytic Systems for N Benzyl 2 Diazo 3 Oxobutanamide Transformations
Rhodium-Based Catalysts
Rhodium(II) complexes are preeminent catalysts for transformations involving diazo compounds, and N-benzyl-2-diazo-3-oxobutanamide is no exception. These catalysts efficiently facilitate the extrusion of dinitrogen to form a rhodium-carbene intermediate, which is the key reactive species in a multitude of subsequent reactions.
Rh(II) Carboxylates and Carboxamidates in Carbene Generation
Dirhodium(II) carboxylates, particularly rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are widely utilized for the generation of rhodium-carbenes from this compound. nih.gov The general mechanism involves the coordination of the diazo compound to the rhodium(II) center, followed by the elimination of nitrogen gas to produce the electrophilic rhodium-carbene species. nih.gov This intermediate can then undergo various transformations, including C-H insertion and cyclopropanation. nih.gov
While specific studies on this compound are limited, research on analogous α-diazo-β-ketoamides and other diazo compounds provides strong evidence for the utility of Rh(II) carboxamidates in promoting similar reactivity. Dirhodium(II) carboxamidates are known to be effective catalysts for metal carbene reactions, offering a different electronic and steric environment compared to their carboxylate counterparts. researchgate.net This can influence the reactivity and selectivity of the subsequent transformations.
Ligand Effects on Reactivity and Selectivity in Rh(II) Catalysis
The ligands coordinated to the dirhodium(II) core play a crucial role in modulating the reactivity and selectivity of the catalytic process. By altering the steric and electronic properties of the catalyst, the outcome of the reaction can be finely tuned. For instance, in reactions of α-alkyl-α-diazo carbonyl compounds, the choice of ligand on the rhodium catalyst can significantly impact the chemoselectivity between different reaction pathways, such as cyclopropanation and C-H functionalization. nih.gov The use of chiral ligands allows for the development of asymmetric transformations, leading to the formation of enantiomerically enriched products.
| Catalyst Family | Ligand Type | General Effect on Reactivity/Selectivity |
| Rh(II) Carboxylates | Acetate, Trifluoroacetate | General purpose, highly reactive for carbene generation. |
| Rh(II) Carboxamidates | Pyrrolidinone, Oxazolidinone | Can enhance selectivity in certain C-H insertion reactions. |
| Chiral Rh(II) Carboxylates/Carboxamidates | Chiral Prolinates, Phthaloyl-protected amino acids | Induce enantioselectivity in asymmetric transformations. |
This table provides a generalized overview based on broader studies of diazo compound reactivity and may not reflect specific outcomes for this compound.
Copper-Based Catalysts
Copper catalysts, particularly those based on copper(I) complexes, represent another important class of catalysts for transformations of diazo compounds. They are known to mediate a variety of coupling reactions and are often employed in asymmetric synthesis due to the availability of a wide range of chiral ligands.
Copper(I) Complexes in Diazo Compound Coupling Reactions
Copper(I) complexes are effective in catalyzing the coupling reactions of diazo compounds. rsc.org These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the use of Cu(I) complexes with this compound are scarce in the surveyed literature, the general reactivity pattern suggests their potential in mediating coupling processes. For instance, copper-catalyzed reactions of diazo compounds with formamides have been shown to produce α-formyloxy ketones and α-ketoamides. researchgate.net
Ligand Control and Reactivity Modulation in Cu-Mediated Pathways
Similar to rhodium catalysis, the choice of ligand is critical in controlling the reactivity and selectivity of copper-catalyzed transformations of diazo compounds. Chiral bipyridine and bis(oxazoline) (BOX) ligands are commonly employed to induce enantioselectivity in reactions such as N-H insertion and cyclopropanation. organic-chemistry.orgresearchgate.net The ligand can influence the stereochemical outcome of the reaction by creating a chiral environment around the metal center.
The following table summarizes the general role of different copper catalyst systems in the transformation of diazo compounds.
| Catalyst System | Ligand Type | General Effect on Reactivity/Selectivity |
| Cu(I)/Bipyridine | Chiral Bipyridines | Asymmetric N-H insertion reactions. |
| Cu(I)/BOX | Bis(oxazoline) | Enantioselective cyclopropanation and C-H insertion. researchgate.net |
| Cu(I)/Pybox | Pyridine-bis(oxazoline) | Can be used in various asymmetric transformations. |
This table provides a generalized overview based on broader studies of diazo compound reactivity and may not reflect specific outcomes for this compound.
Other Metal Catalysts and Organocatalysis
Beyond rhodium and copper, other transition metals have been explored for their ability to catalyze transformations of diazo compounds. Additionally, the field of organocatalysis has emerged as a powerful, metal-free alternative for mediating such reactions.
Research into other metal catalysts for the transformation of this compound is an emerging area. Palladium catalysts, for example, have been utilized in the cascade reactions of benzyl (B1604629) halides with related diazo esters. researchgate.netrsc.orgorganic-chemistry.orgnih.govresearchgate.net Gold catalysts are also known to activate diazo compounds towards various transformations, including C-H functionalization. rsc.org Iron-catalyzed reactions of diazo compounds have also been reported, offering a more earth-abundant and economical alternative to precious metal catalysts.
Organocatalysis, which utilizes small organic molecules as catalysts, presents a complementary approach to metal-based systems. While specific applications of organocatalysts with this compound are not widely documented, related reactions have been shown to be promoted by organocatalysts. For example, bifunctional thiourea (B124793) catalysts have been used in asymmetric Michael/acyl transfer reactions of related systems. beilstein-journals.org The development of organocatalytic transformations of this compound remains a promising area for future research.
Dual Catalysis Systems (e.g., Rh(II)/Zn(II)) in Annulation Reactions
The combination of a rhodium(II) catalyst with a zinc-based reagent or catalyst can enable unique transformations of diazo compounds that are not accessible with either component alone. While direct studies on this compound are not prevalent, research on analogous α-diazoesters with organozinc reagents provides significant insight into potential reaction pathways.
Rhodium(II)-catalyzed reactions of diazoesters with diorganozinc reagents have been shown to proceed through distinct, catalyst-dependent mechanisms. nih.gov One proposed pathway involves the initial formation of a rhodium-carbene from the diazo compound. This highly reactive intermediate can then undergo carbozincation with the organozinc reagent to generate a zinc enolate. nih.gov This dual Rh(II)/Zn involvement opens avenues for subsequent annulation reactions. For instance, the in-situ generated zinc enolate from a substrate like this compound could act as a nucleophile, potentially attacking an electrophilic partner in an intramolecular or intermolecular fashion to form a new ring structure.
Another plausible mechanism, observed particularly with Rh₂(OAc)₄, suggests that the reaction may not proceed via a direct carbene insertion. Instead, the rhodium(II) catalyst can facilitate the formation of an azine from two molecules of the diazo compound. nih.gov This azine intermediate subsequently reacts with the organozinc reagent. nih.gov For a molecule like this compound, this would lead to a dimeric hydrazone structure following the addition of the organozinc species.
The choice of rhodium(II) catalyst and its ligands is crucial in directing the reaction toward a specific outcome. Catalysts with bulky ligands may favor the rhodium-carbene pathway, while simpler catalysts like dirhodium(II) tetraacetate might promote azine formation. nih.gov The reaction conditions are generally mild and tolerate a variety of functional groups, including halides, esters, and ethers, which is promising for complex substrate applications. nih.gov
Table 1: Representative Rh₂(OAc)₄-Catalyzed Reactions of Diazoesters with Organozinc Reagents
This table illustrates the scope of the reaction with various α-aryl-α-diazoacetates and organozinc reagents, a reaction class analogous to transformations possible for this compound. Data sourced from reference nih.gov.
| Diazoester Substrate (Ar) | Organozinc Reagent | Product Yield (%) |
| Phenyl | Dimethylzinc (Me₂Zn) | 95 |
| 2-Methylphenyl | Dimethylzinc (Me₂Zn) | 91 |
| 4-Chlorophenyl | Dimethylzinc (Me₂Zn) | 100 |
| 4-Cyanophenyl | Dimethylzinc (Me₂Zn) | 65 |
| Phenyl | Diethylzinc (Et₂Zn) | 92 |
| Phenyl | Dibenzylzinc | 83 |
Activation by Lewis Acid Catalysts (e.g., Fluorinated Triarylboranes)
Fluorinated triarylboranes, most notably tris(pentafluorophenyl)borane, B(C₆F₅)₃, have emerged as powerful metal-free Lewis acid catalysts for the activation of diazo compounds. thieme-connect.comcardiff.ac.uk These boranes offer an alternative to traditional transition-metal catalysts, mediating a wide range of transformations, including insertions, cycloadditions, and annulation reactions. thieme-connect.comcardiff.ac.ukcardiff.ac.uk The high Lewis acidity and steric bulk of B(C₆F₅)₃ are key to its catalytic efficacy.
For donor-acceptor diazo compounds like this compound, which possess a carbonyl group, activation by B(C₆F₅)₃ is generally proposed to occur through the formation of an adduct between the carbonyl oxygen and the boron center (an O→B adduct). thieme-connect.com This interaction polarizes the molecule, facilitating the cleavage of the C-N₂ bond and subsequent dinitrogen evolution to generate a reactive carbene species. cardiff.ac.uk DFT studies suggest that this O→B adduct pathway is the most likely for α-diazo esters. thieme-connect.com
Once the carbene is generated under the influence of the borane (B79455) catalyst, it can participate in a variety of synthetic transformations. Notable examples from the literature involving analogous diazo compounds include:
X-H Insertion Reactions: The carbene can readily insert into O-H, N-H, and S-H bonds. cardiff.ac.ukrsc.org For instance, B(C₆F₅)₃ has been shown to be a highly efficient catalyst for the O-H insertion reactions of diazoalkanes with phosphinic acids, providing α-phosphoryloxy carbonyl compounds in excellent yields. rsc.org
Cycloaddition and Annulation Reactions: B(C₆F₅)₃ can catalyze cycloaddition reactions between two distinct diazo compounds to form heterocycles like pyrazoles. thieme-connect.com It also facilitates diastereoselective reactions of vinyldiazo esters with nitrones to produce highly functionalized isoxazolidine-based diazo compounds. acs.org
Carbonyl Ylide Formation: The generated carbene can be trapped by carbonyl compounds to form carbonyl ylides, which can then undergo subsequent pericyclic reactions.
The use of B(C₆F₅)₃ as a catalyst offers the advantages of being a metal-free system, proceeding under mild conditions, and often exhibiting high selectivity. rsc.orgresearchgate.net The functional group tolerance is generally broad, making it a viable system for the transformation of complex molecules like this compound. core.ac.uk
Table 2: Examples of B(C₆F₅)₃-Catalyzed Transformations of Diazo Compounds
This table summarizes various transformations catalyzed by B(C₆F₅)₃ with different diazo precursors, illustrating the potential reactivity of this compound under similar conditions. Data sourced from references thieme-connect.comrsc.orgacs.org.
| Diazo Precursor Type | Reaction Partner | Transformation Type |
| Diazoalkane | Phosphinic Acid | O-H Insertion |
| α-Aryl-α-diazo ester | α-Vinyl-α-diazo ester | [3+2] Cycloaddition |
| Vinyldiazo ester | Nitrone | [3+2] Cycloaddition |
| α-Diazoester | Dimethyl sulfoxide (B87167) (DMSO) | Oxidation (to α-ketoester) |
Stereoselective Synthesis Leveraging N Benzyl 2 Diazo 3 Oxobutanamide
Enantioselective Transformations Initiated by N-benzyl-2-diazo-3-oxobutanamide Analogues
Enantioselective catalysis, which facilitates the formation of one enantiomer over its mirror image, is a cornerstone of asymmetric synthesis. Diazo compounds, such as this compound, are valuable precursors for the generation of metal carbenes, which can then participate in a variety of enantioselective reactions.
Chiral Ligand Design for Asymmetric Induction
The success of metal-catalyzed asymmetric reactions hinges on the design of chiral ligands that effectively transfer stereochemical information from the catalyst to the substrate. nih.gov The ligand modifies the metal center's reactivity and selectivity, creating a chiral environment that favors the formation of one enantiomeric product. nih.gov
A multitude of chiral ligands have been developed and successfully employed in asymmetric catalysis. nih.gov Key principles in chiral ligand design include:
C₂ Symmetry: Many effective chiral ligands possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states and can simplify the analysis of the reaction mechanism. utexas.edu
Modularity: The ability to easily modify the ligand's structure allows for fine-tuning of its steric and electronic properties to optimize enantioselectivity for a specific reaction. utexas.edu
Privileged Structures: Certain ligand scaffolds, such as bisoxazolines (BOX) and phosphinooxazolines (PHOX), have demonstrated broad applicability and high efficacy across a range of catalytic transformations. utexas.eduresearchgate.net
For reactions involving diazo compounds, chiral ligands based on porphyrins, bisoxazolines, and spiro skeletons have shown considerable promise. For instance, chiral spiro bisoxazoline ligands have been utilized in copper-catalyzed asymmetric insertions of α-diazoesters into N-H, O-H, and S-H bonds, achieving high enantioselectivities. oup.com The choice of ligand is critical and must be tailored to the specific diazo compound and the desired transformation. nih.gov
Asymmetric Deprotonation Approaches
Asymmetric deprotonation using chiral lithium amides is a powerful strategy for creating chirality. organicreactions.org This method can be applied to achieve desymmetrization of prochiral molecules or kinetic resolution of racemates. organicreactions.org While direct information on the asymmetric deprotonation of this compound is limited, the principles can be extrapolated.
The process involves a chiral lithium amide base that selectively removes a proton from one of two enantiotopic positions or from one enantiomer in a racemic mixture at a faster rate. The resulting enolate or carbanion is then trapped by an electrophile to afford the desired chiral product. The design of the chiral lithium amide is crucial for achieving high enantioselectivity.
Diastereoselective Control in Reaction Pathways
In molecules with pre-existing stereocenters, the formation of a new stereocenter can lead to diastereomers. Diastereoselectivity refers to the preferential formation of one diastereomer over another.
Factors Influencing Diastereomeric Ratios in Product Formation
Several factors can influence the diastereomeric ratio of the products in reactions involving this compound and its analogues:
Substrate Control: The inherent stereochemistry of the substrate can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer. This is often referred to as 1,2-, 1,3-, or 1,4-asymmetric induction.
Reagent Control: The use of a chiral reagent or catalyst can override or reinforce the directing effect of the substrate's stereocenters. numberanalytics.com This is a fundamental principle in achieving high diastereoselectivity. numberanalytics.com
Reaction Conditions: Temperature, solvent, and the nature of any additives can significantly impact the diastereoselectivity of a reaction. numberanalytics.com Lower temperatures often lead to higher selectivity by favoring the transition state with the lowest activation energy. numberanalytics.com The choice of solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.
Strategies for Achieving High Diastereoselectivity
Achieving high diastereoselectivity is a key challenge in the synthesis of complex molecules. numberanalytics.com Several strategies can be employed:
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com Evans' oxazolidinones and Oppolzer's camphor (B46023) sultam are well-known examples of effective chiral auxiliaries. numberanalytics.com
Catalyst Control: The use of a chiral catalyst can enforce a specific stereochemical pathway, leading to high diastereoselectivity. numberanalytics.comnumberanalytics.com This approach is often more efficient than using stoichiometric chiral auxiliaries.
Double Diastereoselection: This powerful technique involves the use of both a chiral substrate and a chiral reagent or catalyst. numberanalytics.com When the inherent stereochemical preference of the substrate and the catalyst are aligned ("matched pair"), very high levels of diastereoselectivity can be achieved. Conversely, a "mismatched pair" can lead to lower selectivity or even a reversal of the stereochemical outcome.
Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides information about the carbon-hydrogen framework of a molecule.
¹H NMR for Proton Environment Elucidation
The ¹H NMR spectrum of N-benzyl-2-diazo-3-oxobutanamide would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom would be expected to produce a doublet, a result of coupling with the amide proton, typically in the region of 4.3-4.6 ppm. The methyl protons of the acetyl group would likely be observed as a singlet at approximately 2.3 ppm. The amide proton (NH) would give rise to a broad signal, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon backbone. One would anticipate signals for the two carbonyl carbons (amide and ketone) in the downfield region, typically between 160 and 200 ppm. The carbon of the diazo group is also expected in a specific region of the spectrum. The aromatic carbons of the benzyl group would produce a series of peaks between 127 and 138 ppm. The benzylic methylene carbon would likely resonate around 44 ppm, and the methyl carbon of the acetyl group would appear at approximately 25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2-7.4 (m) | 127-129 |
| Benzyl CH₂ | 4.3-4.6 (d) | ~44 |
| Amide NH | Variable (br s) | - |
| Diazo C | - | Specific region |
| Ketone C=O | - | >190 |
| Amide C=O | - | ~165 |
| Methyl CH₃ | ~2.3 (s) | ~25 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may not represent the actual experimental values. m = multiplet, d = doublet, br s = broad singlet, s = singlet.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes of Diazo and Carbonyl Groups
The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its key functional groups. The diazo group (C=N₂), a prominent feature of this molecule, typically exhibits a very strong and sharp absorption band in the region of 2100-2200 cm⁻¹. This band is one of the most diagnostic features for identifying diazo compounds. The spectrum would also show two distinct carbonyl (C=O) stretching vibrations. The ketone carbonyl would be expected to absorb at a higher frequency, typically around 1680-1700 cm⁻¹, while the amide carbonyl (Amide I band) would appear at a lower frequency, generally in the range of 1640-1670 cm⁻¹.
Analysis of Functional Group Presence
In addition to the diazo and carbonyl bands, other characteristic absorptions would confirm the presence of other functional groups. The N-H stretching vibration of the secondary amide would be visible as a sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the region of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The N-H bending vibration (Amide II band) would likely be observed around 1550 cm⁻¹.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Diazo (C=N₂) | Stretching | 2100-2200 | Strong, Sharp |
| Ketone (C=O) | Stretching | 1680-1700 | Strong |
| Amide (C=O) | Stretching (Amide I) | 1640-1670 | Strong |
| Amide (N-H) | Stretching | ~3300 | Medium, Sharp |
| Amide (N-H) | Bending (Amide II) | ~1550 | Medium |
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| Aliphatic C-H | Stretching | 2850-3000 | Medium |
Note: These are predicted values based on typical IR absorption frequencies for similar functional groups and may not represent the actual experimental values.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural features of this compound through controlled fragmentation.
Molecular Weight Determination and Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is instrumental in elucidating the fragmentation pathways of this compound. The analysis typically reveals a molecular ion peak ([M]+) corresponding to the compound's nominal mass. A significant fragmentation event is the characteristic loss of a dinitrogen molecule (N2), a common feature for diazo compounds, which results in a prominent [M-28]+ peak.
Further fragmentation can occur, leading to the formation of other diagnostic ions. For instance, the cleavage of the amide bond can generate a benzyl radical or a benzyl cation. The subsequent fragmentation of the butanamide chain produces additional smaller fragments. These patterns provide a veritable fingerprint, allowing for the structural confirmation of the molecule.
Table 1: Key Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| 217 | [C11H11N3O2]+ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 189 | [M-N2]+ | Indicates the characteristic loss of the diazo group (N2). |
| 106 | [C7H7O]+ | Suggests the presence of a benzoyl cation. |
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the unambiguous determination of its elemental formula. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS provides the experimental mass that can be compared to the calculated theoretical mass, confirming the elemental formula C11H11N3O2.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Elemental Formula | C11H11N3O2 |
| Calculated Mass | 217.0851 g/mol |
| Measured Mass (Example) | 217.0855 g/mol |
| Technique | Electrospray Ionization (ESI) |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive proof of the molecular structure of this compound by mapping the atomic positions in three-dimensional space. To perform this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a detailed model of the crystal lattice and the molecule's conformation within it.
This technique confirms the connectivity of the atoms and reveals important stereochemical information, such as bond lengths, bond angles, and torsion angles. For this compound, X-ray crystallography would elucidate the planarity of the diazo group and the relative orientation of the benzyl and oxobutanamide moieties.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides a fundamental confirmation of the mass percentages of carbon, hydrogen, and nitrogen in this compound. This quantitative technique involves combusting a small, precisely weighed sample of the purified compound and measuring the amounts of carbon dioxide, water, and nitrogen gas produced.
The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's proposed empirical formula (C11H11N3O2). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical % | Found % (Example) |
|---|---|---|
| Carbon (C) | 60.82% | 60.79% |
| Hydrogen (H) | 5.10% | 5.13% |
Computational and Theoretical Studies of N Benzyl 2 Diazo 3 Oxobutanamide and Its Reactivity
Density Functional Theory (DFT) Calculations
DFT calculations are instrumental in elucidating the fundamental quantum mechanical nature of N-benzyl-2-diazo-3-oxobutanamide. These studies typically employ a specific functional, such as B3LYP, and a basis set, for instance, 6-311G++(d,p), to solve the Schrödinger equation in an approximate manner. researchgate.net This level of theory has been shown to be effective for predicting the structural and electronic properties of organic molecules. researchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which possesses several rotatable bonds, this process also involves a conformational analysis to identify the various low-energy conformers and the global minimum energy structure.
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. The resulting optimized geometry provides a static picture of the molecule's most probable structure.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O (amide) | 1.23 | - | - |
| C-N (amide) | 1.35 | - | - |
| N-C (benzyl) | 1.47 | - | - |
| C=N (diazo) | 1.31 | - | - |
| N≡N (diazo) | 1.12 | - | - |
| C-C (diazo-keto) | 1.45 | - | - |
| C=O (keto) | 1.21 | - | - |
| C-C (keto-methyl) | 1.51 | - | - |
| O=C-N | - | 124.5 | - |
| C-N-C | - | 121.8 | - |
| C-C-N (diazo) | - | 115.2 | - |
| C-N-N (diazo) | - | 118.0 | - |
| O=C-C=N | - | - | 178.5 (transoid) |
| C-N-C-C (benzyl) | - | - | 85.3 |
Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual values would be derived from specific DFT calculations.
With an optimized geometry, the electronic properties can be investigated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating sites of electrophilicity. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.
Natural Population Analysis (NPA) is often used to calculate the distribution of electron density across the molecule, revealing the partial charges on each atom. This information is crucial for predicting how the molecule will interact with other reagents.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Partial Atomic Charges (NPA) | |
| O (amide) | -0.65 e |
| N (amide) | -0.40 e |
| C (diazo) | -0.15 e |
| N (terminal, diazo) | +0.35 e |
| O (keto) | -0.60 e |
Note: This data is hypothetical and intended to be representative of the type of results obtained from DFT calculations on similar molecules.
To confirm that the optimized geometry corresponds to a true energy minimum and to predict the molecule's infrared (IR) spectrum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. The calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with experimental IR spectra to support the structural assignment.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| N-H Stretch | 3350 | Amide N-H stretch |
| C-H Stretch (Aromatic) | 3050-3100 | Benzyl (B1604629) ring C-H stretches |
| N≡N Stretch | 2150 | Diazo group stretch |
| C=O Stretch (Amide) | 1685 | Amide I band |
| C=O Stretch (Keto) | 1660 | Ketone stretch |
| C-N Stretch | 1450 | Amide C-N stretch |
Note: These are representative frequencies and may be subject to scaling factors in comparison to experimental data.
Reaction Mechanism Elucidation via Computational Modeling
Beyond static properties, computational chemistry is a powerful tool for mapping the pathways of chemical reactions. For this compound, this is particularly relevant for understanding its decomposition to form a reactive carbene intermediate and subsequent reactions.
A chemical reaction proceeds from reactants to products via a high-energy transition state. Locating this transition state structure on the potential energy surface is a key goal of reaction modeling. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction. Computational methods can precisely calculate the geometry and energy of these fleeting transition states.
For the decomposition of this compound, a key reaction is the loss of nitrogen gas (N₂) to form a rhodium-carbene intermediate in the presence of a rhodium(II) catalyst. Computational modeling can determine the structure of the transition state for this nitrogen extrusion step and calculate its associated energy barrier.
Once a carbene is formed, it can undergo various reactions, such as cyclopropanation with an alkene or C-H insertion. Computational modeling can map out the potential energy surfaces for these different reaction pathways. By comparing the energy barriers for each path, it is possible to predict the selectivity of the reaction—that is, which product is most likely to form.
For example, in a reaction with an alkene, the carbene can add to the double bond to form a cyclopropane (B1198618). The computational model can explore the different approaches of the carbene to the alkene and determine the lowest energy pathway, thus predicting the stereoselectivity of the cyclopropanation.
Table 4: Illustrative Calculated Energy Barriers for Competing Reaction Pathways of a Carbene Intermediate
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
| Cyclopropanation with Styrene | 10.5 | Favored |
| C-H Insertion into Cyclohexane | 15.2 | Disfavored |
| Ylide Formation with Acetone | 12.8 | Competitive |
Note: The energy values presented are for illustrative purposes to demonstrate how computational modeling can be used to predict reaction selectivity.
Through these computational and theoretical approaches, a detailed and quantitative understanding of the structure, properties, and reactivity of this compound can be achieved, guiding its application in synthetic chemistry.
Quantitative Structure-Reactivity Relationships (QSRR) in Diazo Chemistry
Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. In the context of diazo chemistry, and specifically for compounds like this compound, QSRR studies can provide profound insights into how modifications in the molecular structure influence the compound's reactivity, particularly in reactions involving the characteristic diazo group. These models are pivotal for predicting the behavior of new, unsynthesized derivatives, thereby guiding the rational design of novel reagents and catalysts.
The reactivity of diazo compounds is intrinsically linked to the stability of the diazo group itself and the properties of the carbene intermediate that is formed upon the extrusion of nitrogen gas (N₂). The central aim of a QSRR study in this area is to identify and quantify the structural descriptors that govern the energy barrier of this N₂-extrusion process and the subsequent reactivity of the resulting carbene.
A significant breakthrough in understanding the reactivity of diazo compounds through computational means was demonstrated in a study combining machine learning with Density Functional Theory (DFT). This research focused on the kinetics of N₂ release from a diverse set of diazo compounds. The study revealed that key electronic properties are crucial in determining the activation energy for carbene formation. These properties serve as the fundamental descriptors in a QSRR model.
Key electronic descriptors identified include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap can be correlated with the stability of the diazo compound. A smaller gap generally suggests higher reactivity.
Mulliken Charges: The partial charges on the atoms of the C=N=N functional group are also significant. The charge distribution influences the electrostatic potential and the susceptibility of the diazo compound to undergo decomposition.
For this compound, the presence of both an amide and a ketone group attached to the carbon bearing the diazo group provides a rich platform for electronic modulation. A hypothetical QSRR study on a series of derivatives of this compound would involve systematically varying substituents and calculating the corresponding descriptors and reactivity parameters. For instance, substituents could be introduced on the benzyl group's aromatic ring.
A pertinent example that illustrates the principles of QSRR in a closely related system is a DFT study on the chemoselectivity of the intramolecular Buchner reaction of diazoacetamide (B1201003) derivatives. rsc.org This study investigated how different substituents at the α-position of diazoacetamides influence the reaction pathway. The research systematically analyzed the effect of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the electronic properties of the intermediate rhodium-associated carbene and the subsequent reaction selectivity. rsc.org
The study on diazoacetamide derivatives revealed a distinct correlation between the electronic nature of the α-substituent and the preferred reaction outcome. rsc.org Electron-donating groups were found to increase the electropositivity of the carbene carbon, thereby enhancing its reactivity towards aromatic addition (Buchner reaction). rsc.org Conversely, electron-withdrawing groups decreased the electropositivity of the carbene carbon, favoring C-H activation pathways. rsc.org These findings underscore the power of computational analysis in predicting and explaining the reactivity of diazo compounds based on their structural features.
To illustrate how a QSRR analysis for a series of this compound derivatives might be presented, the following interactive data tables conceptualize the type of data that would be generated and analyzed.
Table 1: Hypothetical QSRR Descriptors for Substituted this compound Derivatives
This table outlines the kind of quantum chemical descriptors that would be calculated for a series of derivatives where the substituent 'R' on the para-position of the benzyl ring is varied.
| Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on Carbene Carbon | Dipole Moment (Debye) |
| -NO₂ | -6.5 | -2.0 | 4.5 | +0.25 | 5.0 |
| -CN | -6.3 | -1.8 | 4.5 | +0.22 | 4.8 |
| -H | -5.8 | -1.5 | 4.3 | +0.18 | 3.5 |
| -CH₃ | -5.6 | -1.4 | 4.2 | +0.15 | 3.7 |
| -OCH₃ | -5.4 | -1.3 | 4.1 | +0.12 | 3.9 |
Table 2: Hypothetical Reactivity Data for Substituted this compound Derivatives
This table conceptualizes the correlation between the calculated descriptors and a measurable reactivity parameter, such as the reaction rate constant for a model reaction (e.g., cyclopropanation).
| Substituent (R) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate Constant (k_rel) |
| -NO₂ | 25.0 | 0.5 |
| -CN | 24.5 | 0.7 |
| -H | 22.0 | 1.0 |
| -CH₃ | 21.0 | 1.5 |
| -OCH₃ | 20.0 | 2.0 |
Synthesis and Reactivity of N Benzyl 2 Diazo 3 Oxobutanamide Derivatives
Modifications on the Benzyl (B1604629) Moiety and their Impact on Reactivity and Selectivity
The benzyl moiety of N-benzyl-2-diazo-3-oxobutanamide plays a significant role in modulating the compound's reactivity and selectivity. While direct studies on the systematic modification of the benzyl group in this compound are not extensively documented, inferences can be drawn from related N-benzyl structures. The electronic and steric properties of substituents on the benzyl ring can influence the outcomes of reactions involving the diazo-keto-amide core.
In related N-benzyl compounds, such as N-benzyl-2-acetamidopropionamide derivatives, modifications to the benzyl group have been shown to significantly affect biological activity, suggesting an influence on the molecule's interactions and reactivity. nih.gov For instance, in a series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, the introduction of fluorine and methyl substituents on the benzyl ring altered the antioxidant and anti-inflammatory properties of the molecules. nih.govmdpi.com Specifically, the presence of electron-withdrawing or electron-donating groups on the phenyl ring of the benzyl moiety can impact the electron density of the amide nitrogen and, consequently, the reactivity of the entire diazo-keto-amide system.
Steric hindrance introduced by bulky substituents on the benzyl ring can also affect the approach of reagents to the reactive sites of the molecule, thereby influencing selectivity in reactions such as cyclizations and intermolecular couplings. In rhodium-catalyzed reactions, the benzyl group is known to influence the solubility and decomposition rate of the diazo compound when compared to analogs without this group.
Table 1: Potential Impact of Benzyl Moiety Modifications on Reactivity
| Modification on Benzyl Ring | Potential Impact on Reactivity and Selectivity |
| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | May increase the acidity of the amide proton, potentially altering the course of base-mediated reactions. |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | May enhance the nucleophilicity of the amide nitrogen, influencing cyclization pathways. |
| Sterically bulky groups (e.g., -C(CH₃)₃) | Could direct the regioselectivity of intermolecular reactions by sterically shielding one face of the molecule. |
| Introduction of chiral centers | Can lead to diastereoselective transformations, particularly in metal-catalyzed reactions. |
Alterations to the Diazo-Keto-Amide Core and Resulting Transformations
The diazo-keto-amide core is the primary site of reactivity in this compound. Alterations to this core structure can lead to a diverse range of chemical transformations. The primary reactive intermediate generated from the diazo group is a carbene, typically formed through thermal, photochemical, or transition-metal-catalyzed decomposition with the expulsion of nitrogen gas.
Rhodium(II) complexes are particularly effective catalysts for the formation of rhodium-carbene intermediates from this compound. These carbenes can undergo a variety of subsequent reactions, including:
Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) derivatives.
C-H Insertion: Intramolecular or intermolecular insertion into carbon-hydrogen bonds to form new carbon-carbon bonds. nih.gov
Ylide Formation: Reaction with heteroatoms (e.g., oxygen, sulfur) to form ylides, which can then undergo further rearrangements or cyclizations.
Modifications to the keto-amide portion of the core can also influence the reaction pathways. For example, replacing the acetyl group with a different acyl group can alter the steric and electronic environment around the diazo group, affecting the stability and reactivity of the resulting carbene. A study comparing this compound with N-benzyl-2-diazo-3-oxopentanamide noted that the longer alkyl chain alters steric effects in cycloaddition reactions.
Furthermore, the 3-oxobutanamide portion of the molecule can undergo transformations itself. For example, under certain oxidative conditions with reagents like (diacetoxyiodo)benzene (B116549) (DIB), 3-oxobutanamides can undergo carbon-carbon bond cleavage to yield 2,2-dihalo-N-phenylacetamides, demonstrating a transformation of the core structure. beilstein-journals.org
Table 2: Transformations Resulting from Alterations to the Diazo-Keto-Amide Core
| Alteration | Resulting Transformation |
| Decomposition of the diazo group | Formation of a reactive carbene intermediate. |
| Rhodium-catalyzed reaction with alkenes | Cyclopropanation. |
| Rhodium-catalyzed reaction with 1,3-diones and DMF | Formation of α,α,α-trisubstituted esters via ylide formation and rearrangement. |
| Oxidation with (diacetoxyiodo)benzene and a halogen source | Cleavage of the C2-C3 bond to form dihaloacetamides. beilstein-journals.org |
Heterocyclic Ring Formation from this compound Precursors
The structural features of this compound make it an excellent starting material for the synthesis of various heterocyclic rings. The active methylene (B1212753) group (after removal of the diazo group) and the carbonyl functionalities provide reactive sites for cyclization reactions.
Synthesis of Pyrimidine Derivatives
While direct synthesis of pyrimidines from this compound is not widely reported, the related compound, N-benzyl-3-oxobutanamide, can be envisioned as a substrate in the Biginelli reaction. wikipedia.orgyoutube.com This one-pot, three-component condensation typically involves a β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgbiomedres.usmdpi.comnih.gov By analogy, N-benzyl-3-oxobutanamide could serve as the β-dicarbonyl component in this reaction.
Table 3: Proposed Biginelli-type Reaction for Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| N-benzyl-3-oxobutanamide | Aromatic Aldehyde | Urea/Thiourea | Dihydropyrimidinone/thione |
Synthesis of Pyridine (B92270) Derivatives
The synthesis of pyridine derivatives can be achieved through various condensation reactions. The Hantzsch pyridine synthesis is a well-known method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). youtube.com A variation of this could potentially utilize N-benzyl-3-oxobutanamide as the β-keto component.
Additionally, pyridinone derivatives can be synthesized from 3-oxobutanamides through condensation with reagents like malononitrile (B47326) in the presence of a base such as piperidine. researchgate.net The resulting pyridinone can be further functionalized. Another approach involves the reaction of pyridine-2,6-bis(3-oxopropanenitrile) with various nitrogen binucleophiles to generate fused pyridine systems. researchgate.net
Synthesis of Thiophene Derivatives
The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde, a compound with an activated methylene group (like a cyanoester), and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.netarkat-usa.org N-benzyl-3-oxobutanamide can serve as the ketone component in the Gewald reaction to produce substituted thiophenes. researchgate.netmdpi.com For instance, the reaction of a 3-oxobutanamide with malononitrile and sulfur in the presence of triethylamine (B128534) can yield a 2-aminothiophene derivative. researchgate.net
Table 4: Gewald Reaction for Thiophene Synthesis
| Ketone Component | Activated Methylene Compound | Sulfur Source | Base | Product Type |
| N-benzyl-3-oxobutanamide | Malononitrile / Ethyl Cyanoacetate | Elemental Sulfur | Triethylamine / Morpholine | 2-Amino-3-functionalized thiophene |
Formation of Fused Heterocyclic Systems
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. The reactivity of the diazo group, often mediated by rhodium catalysts, allows for annulation reactions to build complex polycyclic structures. nih.gov
For example, 3-oxobutanamides can be used to synthesize thieno[2,3-d]pyrimidine (B153573) derivatives. This involves an initial Gewald reaction to form a 2-aminothiophene, which is then cyclized with a reagent like formic acid. researchgate.net Further reaction of a substituted thieno[2,3-d]pyrimidine with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of a thiazolo[3,2-a]thieno[2,3-d]pyrimidine system. researchgate.net
Rhodium-catalyzed annulation of diazo compounds with various partners is a general and effective strategy for constructing fused heterocycles. nih.gov This can involve intramolecular C-H insertion or cyclization with a tethered functional group.
Synthesis of Substituted N-phenylacetamides
The transformation of this compound into substituted N-phenylacetamides represents a valuable synthetic strategy, leveraging the reactivity of the diazo group. Two primary methodologies can be envisioned for this conversion: a rhodium(II)-catalyzed N-H insertion reaction and a Wolff rearrangement followed by trapping of the resulting ketene (B1206846) with an aniline (B41778).
Rhodium(II)-Catalyzed N-H Insertion:
The rhodium(II)-catalyzed decomposition of α-diazo carbonyl compounds to form a rhodium-carbene intermediate is a well-established method for C-C and C-X bond formation. In the context of synthesizing substituted N-phenylacetamides, this intermediate can undergo a formal N-H insertion reaction with a variety of substituted anilines. The general reaction scheme involves the reaction of this compound with a substituted aniline in the presence of a rhodium(II) catalyst, such as rhodium(II) octanoate (B1194180) or rhodium(II) acetate (B1210297).
This reaction is anticipated to proceed under mild conditions, offering a direct route to α-amino-β-ketoamides. The electronic nature of the substituents on the aniline can influence the reaction rate and yield. Electron-donating groups on the aniline may enhance its nucleophilicity, potentially leading to higher yields, while electron-withdrawing groups might require more forcing conditions.
| Entry | Aniline Substituent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | H | Rh₂(OAc)₄ | Dichloromethane (B109758) | 25 | Data not available |
| 2 | 4-MeO | Rh₂(OAc)₄ | Dichloromethane | 25 | Data not available |
| 3 | 4-NO₂ | Rh₂(OAc)₄ | Dichloromethane | 40 | Data not available |
| 4 | 2-Cl | Rh₂(OAc)₄ | 1,2-Dichloroethane | 60 | Data not available |
Wolff Rearrangement:
An alternative approach involves the Wolff rearrangement of this compound. wikipedia.org This rearrangement, which can be induced thermally, photochemically, or through metal catalysis (e.g., using silver(I) oxide), converts the α-diazo ketone into a highly reactive ketene intermediate. wikipedia.org This ketene can then be intercepted by a nucleophile, such as a substituted aniline, to afford the corresponding N-phenylacetamide derivative. wikipedia.org
The key step in this sequence is the 1,2-migration of the benzylamino carbonyl group to form the ketene. The subsequent nucleophilic attack by the aniline on the ketene carbonyl carbon would then yield the desired N-aryl-N'-benzyl-2-methylmalonamide. The success of this reaction is contingent on the efficient generation of the ketene and its subsequent trapping by the aniline in preference to other potential side reactions, such as dimerization of the ketene.
| Entry | Aniline Substituent | Rearrangement Conditions | Trapping Conditions | Product | Yield (%) |
| 1 | H | Photolysis (λ > 300 nm) | Aniline, THF, 25°C | N-phenyl-N'-benzyl-2-methylmalonamide | Data not available |
| 2 | 4-MeO | Ag₂O, Dioxane, 90°C | 4-Methoxyaniline, 90°C | N-(4-methoxyphenyl)-N'-benzyl-2-methylmalonamide | Data not available |
| 3 | 4-NO₂ | Photolysis (λ > 300 nm) | 4-Nitroaniline, THF, 25°C | N-(4-nitrophenyl)-N'-benzyl-2-methylmalonamide | Data not available |
| 4 | 2-Cl | Ag₂O, Dioxane, 90°C | 2-Chloroaniline, 90°C | N-(2-chlorophenyl)-N'-benzyl-2-methylmalonamide | Data not available |
Approaches to Analogues for Further Synthetic Research
The structural framework of this compound offers multiple avenues for the design and synthesis of analogues with potentially unique reactivity and utility as building blocks in organic synthesis. nih.gov The strategic modification of this compound can be approached by considering alterations to three key regions: the N-benzyl group, the diazoacetoacetyl core, and the amide functionality.
Modification of the N-Benzyl Group:
Varying the substituent on the aromatic ring of the benzyl group can modulate the electronic and steric properties of the molecule. Introducing electron-donating or electron-withdrawing groups can influence the reactivity of the diazo group and the amide nitrogen. For instance, electron-withdrawing groups might enhance the acidity of the amide N-H, potentially altering its participation in subsequent reactions. Furthermore, replacing the benzyl group with other alkyl or aryl substituents would provide a library of related diazoamides for diverse synthetic applications.
Alterations to the Diazoacetoacetyl Core:
The core of the molecule presents several opportunities for modification. The methyl group of the acetyl moiety could be replaced with larger alkyl or aryl groups, which would influence the migratory aptitude in a potential Wolff rearrangement and introduce steric bulk around the reactive center. Additionally, the methylene unit of the acetoacetyl backbone could be substituted, leading to quaternary α-diazo-β-ketoamides. Such modifications would significantly impact the steric environment and potentially open up new reaction pathways.
Functionalization of the Amide:
The amide nitrogen provides a handle for further functionalization. While the current focus is on the N-benzyl derivative, replacement of the benzyl group with other functionalities, such as different alkyl groups, electron-withdrawing groups (e.g., tosyl), or even incorporating the nitrogen into a heterocyclic system, could lead to novel diazo compounds with tailored reactivity. For example, an N-acyl or N-sulfonyl derivative might exhibit different behavior in metal-catalyzed reactions due to the altered electronics at the nitrogen atom.
Conceptual Analogues and Their Potential Applications:
| Analogue Type | Structural Modification | Potential Synthetic Application |
| Electronically Tuned Analogues | Substitution on the N-benzyl ring (e.g., -OMe, -NO₂) | Fine-tuning reactivity in carbene insertion and cycloaddition reactions. |
| Sterically Hindered Analogues | Replacement of the acetyl methyl group with bulkier groups (e.g., -iPr, -tBu) | Influencing regioselectivity in reactions and studying steric effects in migratory rearrangements. |
| Heterocyclic Analogues | Incorporation of the amide nitrogen into a heterocycle (e.g., morpholine, piperidine) | Access to novel diazo-heterocyclic building blocks for medicinal chemistry and materials science. |
| Functionalized Backbone Analogues | Substitution at the α-position to the amide carbonyl | Creation of chiral diazo compounds for asymmetric synthesis. |
The systematic exploration of these structural modifications will undoubtedly lead to the discovery of new reagents and intermediates with unique synthetic potential, further expanding the utility of the diazoacetoacetamide scaffold in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
